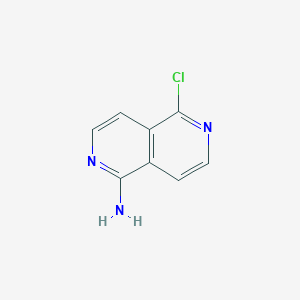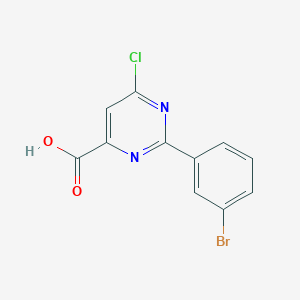
3-(2-Amino-4,6-dimethoxyphenoxy)propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Amino-4,6-dimethoxyphenoxy)propane-1,2-diol: is an organic compound with the molecular formula C11H17NO5 It is characterized by the presence of an amino group, two methoxy groups, and a phenoxy group attached to a propane-1,2-diol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Amino-4,6-dimethoxyphenoxy)propane-1,2-diol typically involves the reaction of 2-amino-4,6-dimethoxyphenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to a hydroxylamine or amine derivative.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxylamine or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it is used as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor agonists.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3-(2-Amino-4,6-dimethoxyphenoxy)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the methoxy and phenoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
- 3-(2-Amino-4,6-dimethoxyphenoxy)propane-1,2-diol
- 3-(Dimethylamino)-1,2-propanediol
- 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
Comparison: While all these compounds share a similar propane-1,2-diol backbone, they differ in the substituents attached to the phenoxy group. This results in variations in their chemical reactivity and biological activity. For example, the presence of methoxy groups in this compound can enhance its solubility and interaction with biological targets compared to its analogs.
特性
分子式 |
C11H17NO5 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
3-(2-amino-4,6-dimethoxyphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H17NO5/c1-15-8-3-9(12)11(10(4-8)16-2)17-6-7(14)5-13/h3-4,7,13-14H,5-6,12H2,1-2H3 |
InChIキー |
DEIUGOPSKRPWJM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)OC)OCC(CO)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]sulfonylmorpholine](/img/structure/B13872596.png)
![5,8-dichloro-1-iodo-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine](/img/structure/B13872598.png)



![2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline](/img/structure/B13872626.png)
![N-[4-(3-aminopropyl)phenyl]benzenesulfonamide](/img/structure/B13872632.png)



